ANAT inhibitor-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ANAT inhibitor-2 is a compound known for its inhibitory effects on aspartate N-acetyltransferase (ANAT), an enzyme involved in the synthesis of N-acetyl-L-aspartate (NAA). This compound has shown potential in the treatment of Canavan disease, a rare neurological disorder characterized by the accumulation of NAA in the brain .

Preparation Methods

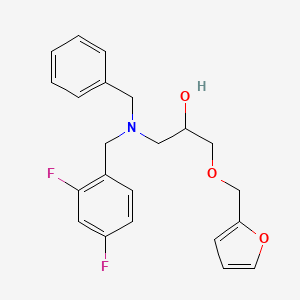

The synthesis of ANAT inhibitor-2 involves several steps, including the preparation of intermediates and the final coupling reaction. The compound has a molecular weight of 387.42 and a formula of C22H23F2NO3 . The synthetic route typically involves the use of various reagents and solvents, with reaction conditions carefully controlled to ensure high purity and yield. Industrial production methods may involve scaling up these laboratory procedures, with additional steps for purification and quality control to meet regulatory standards .

Chemical Reactions Analysis

ANAT inhibitor-2 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .

Scientific Research Applications

ANAT inhibitor-2 has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it is used as a tool compound to study the inhibition of ANAT and its effects on NAA synthesis. In biology, it has been used to investigate the role of ANAT in cellular metabolism and signaling pathways. In medicine, this compound is being explored as a potential therapeutic agent for Canavan disease, with studies showing its ability to reduce NAA levels in animal models .

Mechanism of Action

The mechanism of action of ANAT inhibitor-2 involves the inhibition of ANAT, which catalyzes the synthesis of NAA from aspartate and acetyl-CoA. By inhibiting this enzyme, this compound reduces the levels of NAA in the brain, which is beneficial for patients with Canavan disease. The molecular targets of this compound include the active site of ANAT, where it binds and prevents the enzyme from catalyzing the reaction. This inhibition disrupts the metabolic pathway responsible for NAA synthesis, leading to a decrease in NAA levels .

Comparison with Similar Compounds

ANAT inhibitor-2 is unique in its high potency and selectivity for ANAT, with an IC50 value of 20 μM . Similar compounds include other ANAT inhibitors, such as N-aryl derivatives and N-acyl linked compounds. These compounds also inhibit ANAT but may have different affinities and selectivities. For example, some N-aryl derivatives have moderate affinities for ANAT, while N-acyl linked compounds may have higher affinities . The unique structure and properties of this compound make it a valuable tool for studying ANAT inhibition and developing new therapeutic strategies for Canavan disease.

Properties

Molecular Formula |

C22H23F2NO3 |

|---|---|

Molecular Weight |

387.4 g/mol |

IUPAC Name |

1-[benzyl-[(2,4-difluorophenyl)methyl]amino]-3-(furan-2-ylmethoxy)propan-2-ol |

InChI |

InChI=1S/C22H23F2NO3/c23-19-9-8-18(22(24)11-19)13-25(12-17-5-2-1-3-6-17)14-20(26)15-27-16-21-7-4-10-28-21/h1-11,20,26H,12-16H2 |

InChI Key |

MMGYTZXQNAJWRG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=C(C=C(C=C2)F)F)CC(COCC3=CC=CO3)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.